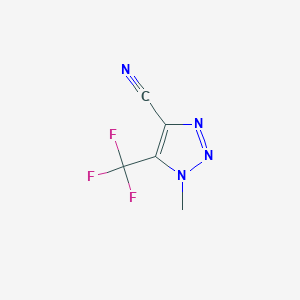

1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile

Description

Propriétés

IUPAC Name |

1-methyl-5-(trifluoromethyl)triazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N4/c1-12-4(5(6,7)8)3(2-9)10-11-12/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBFWUNNLNJAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic data (NMR, IR, MS) of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the novel heterocyclic compound, 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile. While this molecule represents a specific point in chemical space, direct published spectra are not widely available. Therefore, this guide leverages established spectroscopic principles and data from closely related structural analogs to present a predictive analysis of its spectroscopic signature. It is designed for researchers, chemists, and drug development professionals, offering not only interpreted predictive data but also detailed, field-proven experimental protocols for acquiring and validating this information. The causality behind methodological choices is emphasized throughout to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile is a five-membered heterocyclic compound featuring a 1,2,3-triazole core. This core is synthetically accessible and prized in medicinal chemistry for its metabolic stability and ability to engage in hydrogen bonding.[1][2] The molecule is further functionalized with three key groups that dictate its electronic properties and reactivity: an N-methyl group, a strongly electron-withdrawing trifluoromethyl (CF₃) group, and a cyano (C≡N) group. Understanding the precise spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural confirmation in any research or development context.

This guide provides the foundational spectroscopic knowledge required for its unambiguous identification.

Table 1: Molecular Properties of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile

| Property | Value |

| Chemical Formula | C₅H₃F₃N₄ |

| Molecular Weight | 176.10 g/mol |

| CAS Number | 1267127-86-5[3] |

| Structure |

|

Integrated Spectroscopic Workflow

A multi-technique approach is essential for the unambiguous structural elucidation of a novel compound. The following workflow illustrates a logical and self-validating process for characterizing 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile, ensuring that data from each technique corroborates the others.

Figure 1: A typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the unique fluorine environment of the molecule.[4] A comprehensive analysis requires ¹H, ¹³C, and ¹⁹F NMR experiments.

Predicted ¹H-NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be very simple, containing only one signal corresponding to the N-methyl group.

Table 2: Predicted ¹H-NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.2 - 4.4 | Singlet (s) | 3H | N-CH₃ | The methyl group is attached to a nitrogen atom within the electron-deficient triazole ring, shifting it significantly downfield compared to a typical N-methyl group. |

Predicted ¹³C-NMR Data (101 MHz, CDCl₃)

The ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their electronic environment. The strong electron-withdrawing effects of the CF₃ and CN groups, along with the fluorine-carbon coupling, are key diagnostic features.

Table 3: Predicted ¹³C-NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Assignment | Rationale |

| ~ 38 - 40 | Singlet (s) | N-C H₃ | Typical range for an N-methyl carbon on a heterocyclic ring. |

| ~ 108 - 110 | Singlet (s) | C ≡N | Characteristic chemical shift for a nitrile carbon. |

| ~ 118 - 122 | Quartet (q, ¹JCF ≈ 270 Hz) | C F₃ | The carbon is directly bonded to three fluorine atoms, resulting in a strong quartet with a large coupling constant.[5] |

| ~ 130 - 135 | Singlet (s) | Triazole C 4-CN | The carbon bearing the nitrile group. Its exact shift is influenced by both adjacent nitrogens and the nitrile group. |

| ~ 145 - 150 | Quartet (q, ²JCF ≈ 40 Hz) | Triazole C 5-CF₃ | This carbon is coupled to the three fluorine atoms on the adjacent carbon, resulting in a smaller quartet.[5] |

Predicted ¹⁹F-NMR Data (376 MHz, CDCl₃)

¹⁹F NMR is highly sensitive and provides a clean, unambiguous signal for the trifluoromethyl group.

Table 4: Predicted ¹⁹F-NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -68 | Singlet (s) | CF₃ | The CF₃ group is not coupled to any nearby protons, resulting in a sharp singlet. Its chemical shift is characteristic for a CF₃ group attached to an aromatic/heterocyclic ring.[5] |

Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the compound for ¹H NMR and 25-30 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H spectrum.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[6]

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the magnet.

-

Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks. This is validated by observing the line shape of the TMS or a solvent residual peak.

-

Calibrate the 90° pulse width for the specific sample and probe to ensure accurate signal excitation and quantification.[7][8]

-

-

Data Acquisition:

-

¹H NMR: Acquire data with 16-32 scans. The number of scans depends on the sample concentration.[7]

-

¹³C NMR: Acquire data with 1024-4096 scans due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire data with 16-32 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in positive absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying key functional groups. For this molecule, the nitrile and trifluoromethyl groups provide highly characteristic absorption bands. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[9][10]

Table 5: Predicted Key IR Absorption Bands (ATR-FTIR)

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2240 - 2260 | Strong, Sharp | C≡N stretch | The nitrile group has a very characteristic and easily identifiable absorption in this region. |

| ~ 1350 - 1150 | Very Strong | C-F symmetric & asymmetric stretches | The C-F bonds of the trifluoromethyl group produce some of the strongest absorptions in the entire IR spectrum.[5] |

| ~ 1500 - 1600 | Medium | C=N / N=N ring stretches | Vibrations associated with the triazole ring itself.[11] |

| ~ 2950 - 3050 | Weak | C-H stretch | Aliphatic C-H stretch from the methyl group. |

Protocol: ATR-FTIR Data Acquisition

-

Background Collection:

-

Ensure the ATR crystal (typically diamond) is clean. Wipe the surface with a lint-free tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.[12][13]

-

Collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.[14]

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[13]

-

Apply pressure using the instrument's clamp. This ensures intimate contact between the sample and the crystal, which is essential for the evanescent wave to penetrate the sample.[10]

-

Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration.

-

Identify and label the key absorption peaks.

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺, with minimal fragmentation.[15][16]

Table 6: Predicted High-Resolution Mass Spectrometry Data (ESI+)

| Ion | Calculated Exact Mass (m/z) | Rationale |

| [C₅H₃F₃N₄ + H]⁺ | 177.0382 | This corresponds to the protonated parent molecule, which is expected to be the base peak in a soft ionization ESI spectrum. |

Predicted Fragmentation Pattern

While ESI is a soft technique, some fragmentation can be induced. Logical fragmentation pathways include the loss of stable neutral molecules or radicals.

-

Loss of HCN: m/z 149.0321

-

Loss of CF₃ group: m/z 108.0454

Protocol: ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent must be volatile and capable of supporting ions.[15]

-

-

Instrument Setup (e.g., ESI-TOF MS):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[17]

-

Use a nebulizing gas (e.g., nitrogen) to aid in desolvation of the droplets.[15]

-

Optimize source parameters (capillary voltage, drying gas temperature, and flow) to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Ensure the mass analyzer (e.g., Time-of-Flight, TOF) is calibrated with a known standard to achieve high mass accuracy (<5 ppm).

-

-

Data Analysis:

-

Identify the peak corresponding to the calculated exact mass of the [M+H]⁺ ion.

-

Use the instrument software to calculate the elemental formula from the measured exact mass and compare it to the theoretical formula (C₅H₄F₃N₄ for the protonated ion).

-

Data Synergy and Structural Confirmation

No single technique provides the complete picture. The true power of this analysis lies in the synergy of the data, where each result validates the others.

Figure 2: Correlation of molecular features with key spectroscopic signals.

Conclusion

The structural characterization of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile is definitively achievable through a combined application of NMR, IR, and MS techniques. The predicted spectroscopic data reveals a unique fingerprint: a simple ¹H NMR spectrum dominated by a single methyl signal, a diagnostic ¹⁹F NMR singlet, characteristic ¹³C NMR signals showing C-F coupling, a sharp nitrile stretch in the IR spectrum, and an accurate molecular formula confirmed by HRMS. The robust protocols detailed in this guide provide a clear and scientifically rigorous pathway for researchers to acquire and validate this data, ensuring the unambiguous identification of this valuable chemical entity.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

-

Longdom Publishing. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Wikipedia. (2024). Electrospray ionization. [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved March 21, 2026, from [Link]

-

Scribd. (n.d.). FTIR Spectroscopy Standard Operating Procedure. Retrieved March 21, 2026, from [Link]

-

University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

-

NMR Pro. (n.d.). NMR sample preparation guidelines. Retrieved March 21, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). NMR Spectroscopy in Food Analysis: Experimental Conditions and Processing. [Link]

-

PerkinElmer. (n.d.). FT-IR Spectroscopy: Attenuated Total Reflectance (ATR). [Link]

-

UConn Health. (2016). Basics of NMR Spectroscopy. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved March 21, 2026, from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Ali, B. H., et al. (2015). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Al-Nahrain University, 18(2), 51-60. [Link]

-

NextSDS. (n.d.). 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbonitrile. Retrieved March 21, 2026, from [Link]

-

da Silva, P. B., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 7660-7671. [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

Pîrnău, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8887. [Link]

Sources

- 1. ripublication.com [ripublication.com]

- 2. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nextsds.com [nextsds.com]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes | MDPI [mdpi.com]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. health.uconn.edu [health.uconn.edu]

- 9. mt.com [mt.com]

- 10. edinst.com [edinst.com]

- 11. researchgate.net [researchgate.net]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. scribd.com [scribd.com]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

The Trifluoromethylated Triazole: A Story of Synthetic Evolution and Pharmacological Triumph

An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Scaffold

For researchers, scientists, and drug development professionals, the trifluoromethylated triazole core represents a cornerstone of modern medicinal chemistry. Its journey from a chemical curiosity to a privileged scaffold in a multitude of approved therapeutics is a testament to the relentless pursuit of synthetic innovation and a deeper understanding of molecular interactions. This guide provides a comprehensive exploration of the discovery and history of trifluoromethylated triazoles, delving into the foundational principles that led to their creation, the evolution of their synthesis, and their profound impact on drug design.

Part 1: Foundational Pillars - The Convergence of Fluorine and the Triazole

The story of the trifluoromethylated triazole is not one of a single, sudden discovery, but rather the convergence of two powerful streams of chemical knowledge: the rise of organofluorine chemistry and the development of the 1,3-dipolar cycloaddition for the synthesis of the triazole ring.

The Allure of the Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The introduction of fluorine into organic molecules, particularly as a trifluoromethyl (CF₃) group, has been a transformative strategy in drug discovery. The unique properties of the CF₃ group, including its high electronegativity, metabolic stability, and lipophilicity, can dramatically enhance the pharmacological profile of a drug candidate.[1][2][3]

The history of organofluorine chemistry began in the 19th century, but it was the period following World War II that saw an explosion in the development of synthetic methods for introducing fluorine into organic compounds.[4] This era provided the essential toolkit for medicinal chemists to begin exploring the potential of fluorinated motifs.

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl, ethyl, or even the nitro group. Bioisosterism refers to the principle of substituting one chemical group with another that has similar physical or chemical properties, with the aim of improving the biological activity of a compound. The CF₃ group's steric bulk is comparable to an ethyl or isopropyl group, yet its electronic properties are vastly different, offering a unique tool for modulating a molecule's interaction with its biological target.[1]

The Triazole Ring: A Versatile and Stable Scaffold

The triazole ring, a five-membered heterocycle with three nitrogen atoms, exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Both isomers are found in a wide range of biologically active compounds.[5] The development of methods to synthesize these rings was a critical precursor to the creation of their trifluoromethylated counterparts.

The foundational work on the synthesis of 1,2,3-triazoles was laid by Rolf Huisgen in the 1960s with his extensive studies on 1,3-dipolar cycloaddition reactions .[4][6] This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (like an azide) with a dipolarophile (like an alkyne) to form a five-membered ring.[4] This powerful and versatile reaction provided a reliable method for constructing the 1,2,3-triazole core.

Part 2: The Genesis and Evolution of Trifluoromethylated Triazole Synthesis

While the foundational chemistries were in place, the specific synthesis of trifluoromethylated triazoles awaited the development and availability of key trifluoromethylated building blocks.

Early Explorations: The Pre-"Click Chemistry" Era

Pinpointing the absolute first synthesis of a trifluoromethylated triazole from the historical literature is challenging. However, the confluence of advancements in organofluorine chemistry and cycloaddition reactions in the mid to late 20th century set the stage. Early syntheses likely involved the 1,3-dipolar cycloaddition of azides with trifluoromethylated alkynes, such as 3,3,3-trifluoropropyne. The synthesis of such fluorinated building blocks was a significant achievement in itself.

The "Click Chemistry" Revolution: A Paradigm Shift

The turn of the 21st century witnessed a paradigm shift in the synthesis of 1,2,3-triazoles with the advent of "click chemistry," a concept introduced by K. Barry Sharpless.[7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as the flagship reaction of this philosophy, offering high yields, mild reaction conditions, and, crucially, complete regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[1][7]

The CuAAC reaction proved to be exceptionally well-suited for the synthesis of trifluoromethylated triazoles, allowing for the efficient coupling of trifluoromethylated alkynes or azides with their respective reaction partners.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a 1-Aryl-4-(trifluoromethyl)-1,2,3-triazole

Materials:

-

Aryl azide (1.0 eq)

-

Trifluoromethyl-substituted terminal alkyne (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

-

To a reaction vessel, add the aryl azide and the trifluoromethyl-substituted terminal alkyne.

-

Dissolve the starting materials in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted trifluoromethylated 1,2,3-triazole.

Causality Behind Experimental Choices:

-

Copper(II) sulfate and Sodium Ascorbate: The active catalyst is Cu(I), which is generated in situ from the reduction of Cu(II) by sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts directly.

-

Solvent System: The choice of solvent depends on the solubility of the reactants. A mixture of t-BuOH and water is often effective for a wide range of substrates.

-

Regioselectivity: The copper catalyst is crucial for controlling the regioselectivity of the cycloaddition, leading exclusively to the 1,4-isomer.

Beyond "Click": The "Interrupted" Click Reaction and Other Innovations

Building upon the success of the CuAAC, researchers have developed even more sophisticated methods for synthesizing highly substituted trifluoromethylated triazoles. One notable example is the "interrupted" click reaction . In this variation, the copper-triazolide intermediate, which is formed during the catalytic cycle, is intercepted by an electrophile before it can be protonated. This allows for the direct introduction of a third substituent at the 5-position of the triazole ring in a single step.[8]

For instance, using an electrophilic trifluoromethylating agent as the intercepting species allows for the direct synthesis of 1,4,5-trisubstituted triazoles bearing a trifluoromethyl group at the 5-position.

Other modern approaches for the synthesis of both 1,2,3- and 1,2,4-trifluoromethylated triazoles include:

-

[3+2] Cycloaddition of Nitrile Imines: This method is particularly useful for the regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles.[9]

-

Multi-component Reactions: These reactions allow for the assembly of complex trifluoromethylated triazoles from simple starting materials in a single pot, offering high efficiency and atom economy.[10]

Part 3: Applications in Drug Discovery - A Privileged Scaffold

The trifluoromethylated triazole moiety is now recognized as a "privileged scaffold" in medicinal chemistry, meaning that it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide range of drugs with diverse therapeutic applications.

The combination of the stable, aromatic triazole ring and the unique properties of the trifluoromethyl group provides a powerful platform for drug design. The triazole ring can engage in hydrogen bonding and other non-covalent interactions with protein targets, while the trifluoromethyl group can enhance binding affinity, improve metabolic stability, and increase cell permeability.

Table 1: Examples of Drugs Containing a Trifluoromethylated Triazole Moiety

| Drug Name | Therapeutic Area | Role of the Trifluoromethylated Triazole |

| Sitagliptin | Type 2 Diabetes | The trifluoromethyl-triazole moiety is a key component of the pharmacophore that binds to the dipeptidyl peptidase-4 (DPP-4) enzyme. |

| Aprepitant | Chemotherapy-induced nausea and vomiting | The trifluoromethyl group enhances the potency and oral bioavailability of this neurokinin-1 (NK1) receptor antagonist. |

| Posaconazole | Fungal Infections | The fluorinated triazole core is essential for its broad-spectrum antifungal activity, inhibiting the synthesis of ergosterol. |

Part 4: Conclusion and Future Outlook

The journey of the trifluoromethylated triazole from its conceptual origins to its current status as a mainstay in drug discovery is a compelling narrative of scientific progress. The historical development of organofluorine chemistry and the elucidation of powerful synthetic methods like the 1,3-dipolar cycloaddition laid the essential groundwork. The subsequent "click chemistry" revolution and the development of innovative multi-component and interrupted reaction strategies have provided medicinal chemists with an unparalleled toolkit for the efficient and controlled synthesis of these valuable compounds.

Looking ahead, the field continues to evolve. The development of new and more efficient methods for the introduction of the trifluoromethyl group, as well as the exploration of novel trifluoromethylated building blocks, will undoubtedly lead to the discovery of new generations of drugs with improved efficacy and safety profiles. The story of the trifluoromethylated triazole is far from over; it remains a vibrant and fruitful area of research with the potential to address some of the most pressing challenges in human health.

References

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. [Link]

-

Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives. Journal of Materials Chemistry A. [Link]

-

A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

- Preparation method of triazolopyridine containing trifluoromethyl.

- Process for the preparation of 6-trifluoromethyl-1,3,5-triazines.

-

Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. The Journal of Organic Chemistry. [Link]

-

Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry. [Link]

-

Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica. [Link]

-

Journal of Fluorine Chemistry. SciSpace. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

- IMPROVED PROCESS FOR THE PREPARATION OF TRIAZOLE AND SALT THEREOF.

-

1,3-Dipolar cycloaddition of alkynes to azides. Construction of operationally functional metal responsive fluorophores. Chemical Communications. [Link]

-

1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. [Link]

-

Copper(I)-Catalyzed Interrupted Click Reaction with TMSCF3: Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles. Organic Letters. [Link]

-

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules. [Link]

-

Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. International Journal of Molecular Sciences. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

-

1,3-dipolar cycloadditions of azides and alkynes: a universal ligation tool in polymer and materials science. Angewandte Chemie International Edition. [Link]

- Process for the synthesis of triazoles.

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]

-

Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview. International Journal of Organic Chemistry. [Link]

-

Fluorine in Heterocyclic Chemistry Volume 1. ResearchGate. [Link]

-

Untangling the History of Fluorinated Polyacetylene. Nature Research. [Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]

-

ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles. ResearchGate. [Link]

Sources

- 1. Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 1,3-dipolar cycloadditions of azides and alkynes: a universal ligation tool in polymer and materials science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

Whitepaper: Thermal Stability and Decomposition Kinetics of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are critical for optimizing target binding affinity and metabolic stability. 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile (CAS: 1267127-86-5) represents a uniquely dense array of electron-withdrawing groups on a 1,2,3-triazole core. While its structural features make it a highly desirable intermediate, understanding its thermal stability and decomposition kinetics is paramount for safe process scale-up. This technical guide synthesizes current thermodynamic literature to provide an authoritative framework for profiling the thermal decomposition of this specific compound, bridging molecular theory with field-proven analytical workflows.

Structural Thermodynamics & Substituent Effects

The thermal behavior of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile is dictated by the interplay between its nitrogen-rich core and its peripheral substituents.

-

The 1,2,3-Triazole Core: Unlike 1,2,4-triazoles, which predominantly degrade via a hydrogen-transfer mechanism, 1,2,3-triazoles undergo a distinct ring-opening thermolysis mechanism. Computational studies by demonstrate that the activation energy for the primary ring-opening path of the 1,2,3-triazole skeleton is approximately 45 kcal/mol (~188 kJ/mol).

-

The Trifluoromethyl ( −CF3 ) Anchor: The introduction of a −CF3 group at the C5 position acts as a thermodynamic stabilizer. The immense strength of the C–F bonds (~485 kJ/mol) and the group's high electronegativity lower the Highest Occupied Molecular Orbital (HOMO) energy level of the ring. As demonstrated by in their work on trifluoromethyl-containing energetic materials, −CF3 substitution significantly increases the Trigger Bond Dissociation Enthalpy (TBDE), pushing peak decomposition temperatures ( Tp ) well above 280 °C.

-

The Carbonitrile ( −CN ) & N-Methyl Groups: The −CN group at C4 provides additional electron withdrawal, which can stabilize the transition state during thermolysis. Concurrently, N1-methylation eliminates the possibility of annular tautomerism (unlike 1H-1,2,3-triazoles), locking the molecule into a predictable, singular thermal degradation pathway.

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of highly substituted 1,2,3-triazoles is generally an endothermic ring-opening process followed by highly exothermic gas extrusion. Upon reaching critical thermal thresholds, the N1–N2 and N3–C4 bonds cleave via a Dimroth-type retro-cycloaddition. This forms a transient α -diazo imine intermediate. Because the intermediate is highly unstable at elevated temperatures, it rapidly extrudes nitrogen gas ( N2 ) to form a reactive carbene, which subsequently undergoes Wolff-type rearrangements or further fragmentation into nitriles (e.g., HCN , CF3CN ).

Fig 1. Thermal decomposition pathway of substituted 1,2,3-triazoles via N2 extrusion.

Experimental Workflows for Thermal Profiling

To accurately capture the kinetic parameters of this compound, a self-validating TGA-DSC-FTIR (Thermogravimetric Analysis coupled with Differential Scanning Calorimetry and Fourier Transform Infrared Spectroscopy) workflow must be employed. This setup not only measures mass loss and heat flow but simultaneously identifies evolved gases in real-time.

Self-Validating Protocol: TGA-DSC-FTIR Kinetics

Causality Check: Why use a coupled system? Relying solely on TGA/DSC provides thermodynamic data but fails to identify the mechanism of failure. Coupling FTIR allows us to prove the N2 extrusion and nitrile fragmentation pathways directly.

-

Step 1: Instrument Validation & Baseline Correction

-

Action: Run an empty alumina crucible under a 50 mL/min N2 purge across the intended temperature range (25 °C to 500 °C). Calibrate temperature/enthalpy using an Indium standard.

-

Validation: This ensures that any buoyancy effects in the TGA microbalance are mathematically subtracted, and confirms the sensors are accurately detecting phase changes without artifact interference.

-

-

Step 2: Multi-Heating Rate TGA-DSC

-

Action: Weigh 1.5 to 2.0 mg of the triazole sample into an alumina crucible. Run sequential experiments at heating rates ( β ) of 5, 10, 15, and 20 K/min.

-

Validation: Utilizing multiple heating rates is a prerequisite for the Kissinger and isoconversional kinetic models. If the peak decomposition temperature ( Tp ) does not shift systematically to higher temperatures with increased heating rates, the sample preparation or thermal contact is flawed.

-

-

Step 3: Evolved Gas Analysis (EGA)

-

Action: Route the TGA exhaust through a transfer line heated to 200 °C directly into the FTIR gas cell (also heated to 200 °C).

-

Validation: The heated transfer line prevents the premature condensation of high-boiling decomposition products (like CF3CN ). If the FTIR baseline drifts, condensation is occurring, and the transfer line temperature must be increased.

-

Fig 2. Self-validating TGA-DSC-FTIR workflow for thermal kinetic profiling.

Quantitative Data & Kinetic Modeling

Based on the structural homology to known poly-substituted energetic 1,2,3-triazoles documented by and , the expected thermal parameters for 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile are summarized below. The high activation energy confirms the stabilizing effect of the −CF3 moiety.

| Parameter | Expected Value Range | Analytical Method | Mechanistic Significance |

| Onset Temp ( Tonset ) | 260 °C – 285 °C | DSC (10 K/min) | Indicates the thermal threshold of initial N1-N2 bond cleavage. |

| Peak Temp ( Tp ) | 290 °C – 315 °C | DSC (10 K/min) | Represents the point of maximum N2 extrusion rate. |

| Activation Energy ( Ea ) | 175 – 195 kJ/mol | Kissinger Method | High barrier confirms profound thermodynamic stabilization by −CF3 . |

| Primary Evolved Gases | N2 , HCN , CF3CN | TG-FTIR | Confirms complete fragmentation of the triazole core post-extrusion. |

Safety & Handling Implications in Drug Development

When scaling up reactions involving 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile, process chemists must account for the rapid, exothermic generation of non-condensable gases ( N2 ) upon reaching decomposition temperatures. While the compound exhibits excellent thermal stability up to ~250 °C, exposing it to localized hot spots in industrial reactors (e.g., near the jacket walls) can trigger autocatalytic decomposition. Process Safety Management (PSM) protocols must dictate that all synthetic steps involving this intermediate be strictly maintained at least 50 °C below its measured Tonset to prevent catastrophic over-pressurization.

References

-

Lu, X., et al. "Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials." The Journal of Physical Chemistry A, 2020.[Link]

-

Zhang, W., et al. "High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX)." ACS Omega, 2021.[Link]

-

Kumar, A. S., et al. "Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives." Chemistry - A European Journal, 2013.[Link]

-

Venugopal, S., et al. "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives." New Journal of Chemistry, 2025.[Link]

Application Note: 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbonitrile in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocols

Executive Summary

In the pursuit of novel therapeutics, 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbonitrile (CAS: 1267127-86-5) has emerged as a highly versatile and privileged scaffold. Combining the robust 1,2,3-triazole core with a stereoelectronically demanding trifluoromethyl (–CF₃) group and a reactive carbonitrile (–CN) handle, this building block offers medicinal chemists a unique vector for exploring structure-activity relationships (SAR). This application note details the physicochemical rationale for employing this scaffold and provides field-validated protocols for its downstream functionalization into high-value pharmacophores.

Pharmacological Rationale & Structural Causality

The strategic incorporation of this specific triazole derivative into a drug candidate is driven by three distinct structural features, each solving specific challenges in drug design:

-

The C5-Trifluoromethyl Group (–CF₃): The –CF₃ group significantly enhances the lipophilicity (LogP) of the parent molecule, improving membrane permeability and oral bioavailability as noted in 1[1]. Crucially, placing the –CF₃ group at the C5 position of the triazole ring blocks a known metabolic soft spot, preventing cytochrome P450-mediated oxidation and thereby increasing the catabolic half-life of the drug candidate[2].

-

The N1-Methylated 1,2,3-Triazole Core: 1,2,3-triazoles are widely recognized as metabolically stable bioisosteres for amide bonds, esters, and various aromatic heterocycles[1]. The N1-methylation is a critical design choice: it locks the triazole into a single tautomeric state. This predictable geometry ensures consistent hydrogen-bonding interactions with the target receptor's active site, avoiding the entropy penalty associated with tautomeric equilibration.

-

The C4-Carbonitrile Handle (–CN): The –CN group serves a dual purpose. Pharmacologically, it acts as a strong, linear hydrogen-bond acceptor and can function as a reversible covalent warhead targeting catalytic cysteine residues. Synthetically, it is a highly versatile handle that can be transformed into primary amines, amides, or tetrazoles[3].

Physicochemical Properties

The profound impact of the –CF₃ substitution on the triazole core is evident when comparing the physicochemical properties of the fluorinated scaffold against its non-fluorinated counterpart. The electron-withdrawing nature of the –CF₃ group drastically alters the electron density of the triazole ring while simultaneously increasing lipophilicity.

| Property | 1-Methyl-1H-1,2,3-triazole-4-carbonitrile | 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbonitrile |

| CAS Number | N/A | 1267127-86-5 |

| Molecular Weight | 108.10 g/mol | 176.10 g/mol |

| Calculated LogP (cLogP) | ~ -0.15 | ~ 1.45 |

| Topological Polar Surface Area | 54.6 Ų | 54.6 Ų |

| Metabolic Stability (C5) | Low (Susceptible to oxidation) | High (Sterically & electronically blocked) |

| Ring Electron Density | Moderate | Highly Electron-Deficient |

Table 1: Comparative physicochemical profile demonstrating the lipophilic and metabolic advantages imparted by the C5-trifluoromethyl substitution.

Experimental Protocols & Methodologies

The following protocols detail the transformation of the C4-carbonitrile into high-value pharmacophores. These workflows are designed as self-validating systems, incorporating in-process controls to ensure reproducibility.

Protocol A: Synthesis of the Tetrazole Bioisostere via Zinc-Catalyzed [3+2] Cycloaddition

Objective: Convert the –CN group into a 1H-tetrazol-5-yl moiety, a widely used bioisostere for carboxylic acids that offers improved membrane permeability. Causality: Traditional tetrazole syntheses require harsh conditions or toxic organotin reagents. Here, Zinc Bromide (ZnBr₂) acts as a Lewis acid, coordinating to the nitrogen of the carbonitrile. This lowers the LUMO of the nitrile, making it highly susceptible to nucleophilic attack by the azide ion under relatively mild, aqueous conditions.

Step-by-Step Methodology:

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbonitrile (1.0 mmol, 176 mg) in 5 mL of a 1:1 mixture of Isopropanol and deionized H₂O.

-

Catalyst & Reactant Addition: Add Sodium Azide (NaN₃, 1.5 mmol, 97 mg) and Zinc Bromide (ZnBr₂, 1.0 mmol, 225 mg) to the solution. (Safety Note: NaN₃ is highly toxic; handle in a fume hood and strictly avoid acidic conditions during this step to prevent hydrazoic acid formation).

-

Reflux & Monitoring: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12–16 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the UV-active nitrile spot indicates completion.

-

Workup (Self-Validation): Cool the mixture to room temperature. Add 10 mL of 1M HCl to break the zinc-tetrazole complex and precipitate the free tetrazole. Validation Step: The pH must be verified to be < 2 to ensure complete protonation of the tetrazole (pKa ~4.5); otherwise, the anionic tetrazole will remain water-soluble and be lost in the aqueous phase.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the tetrazole derivative.

Protocol B: Controlled Hydrolysis to 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Objective: Generate the corresponding carboxylic acid (4)[4] for subsequent amide coupling. Causality: The highly electron-withdrawing –CF₃ group activates the adjacent nitrile towards nucleophilic attack by the hydroxide ion. However, it also makes the resulting carboxylic acid prone to decarboxylation if heated excessively. Therefore, a controlled, low-temperature basic hydrolysis using hydrogen peroxide as a nucleophilic catalyst is employed. The hydroperoxide anion (HOO⁻) is a superior nucleophile compared to HO⁻ (due to the alpha effect), accelerating the initial attack on the nitrile.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the nitrile (1.0 mmol, 176 mg) in 4 mL of Ethanol.

-

Hydrolysis: Add 2 mL of 2M aqueous NaOH, followed by the dropwise addition of 1 mL of 30% H₂O₂.

-

Temperature Control: Stir the reaction at 40°C for 4 hours. Crucial: Do not exceed 50°C to prevent premature decarboxylation of the resulting 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.

-

Acidification & Precipitation: Cool to 0°C in an ice bath. Carefully acidify to pH 2 using 2M HCl. The carboxylic acid will precipitate as a white solid.

-

Filtration: Filter the solid, wash with cold water, and dry under a vacuum to afford the pure carboxylic acid[4].

Mechanistic Pathways & Divergent Applications

The diagram below illustrates the divergent synthetic utility of the carbonitrile handle, enabling the rapid generation of diverse pharmacophores from a single advanced intermediate.

Divergent synthetic pathways of 1-methyl-5-(trifluoromethyl)-1,2,3-triazole-4-carbonitrile.

References

- Synthetic Strategies to Access Fluorinated Azoles Source: PMC - NIH URL

- Metal- and Azide-Free Iodine-Promoted Aerobic Oxidative Cyclization to Trifluoromethylated Triazoles Source: The Journal of Organic Chemistry - ACS Publications URL

- 1-methyl-5-(trifluoromethyl)

- 1-methyl-5-(trifluoromethyl)

Sources

Application Note: Advanced Derivatization Strategies for 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbonitrile

Executive Summary & Chemical Rationale

In modern drug discovery and agrochemical development, the 1,2,3-triazole core is a privileged scaffold. Specifically, 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbonitrile represents a densely functionalized, highly reactive building block. The derivatization of this molecule primarily hinges on the reactivity of the C4-nitrile group.

As a Senior Application Scientist, it is critical to understand the electronic interplay within this molecule before attempting synthesis. The 5-trifluoromethyl (-CF₃) group is not merely a passive lipophilic pharmacophore; its strong σ-electron-withdrawing nature (-I effect) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent nitrile. This electronic activation accelerates nucleophilic addition and cycloaddition reactions compared to non-fluorinated analogs, but it also increases the risk of off-target ring degradation under harsh basic conditions .

This guide outlines two field-proven, self-validating protocols for derivatizing the nitrile group into high-value pharmacophores: a primary carboxamide and a tetrazole bioisostere.

Divergent derivatization workflow for 4-cyano-1,2,3-triazole functionalization.

Protocol A: Chemoselective Hydration to Carboxamide

Causality & Experimental Rationale

When targeting a primary carboxamide from a highly activated nitrile, over-hydrolysis to the corresponding carboxylic acid is a persistent risk. To prevent this, we utilize anhydrous tert-butanol (t-BuOH) as the solvent with a controlled stoichiometric addition of sodium hydroxide. The steric bulk of the tert-butyl group suppresses alkoxide nucleophilic attack (preventing etherification or transesterification), thereby isolating the hydration event strictly to the nitrile carbon .

Step-by-Step Methodology

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbonitrile in 10 mL of anhydrous t-BuOH.

-

Base Addition: Add finely powdered NaOH (1.2 mmol) in a single portion under vigorous magnetic stirring at room temperature.

-

Reaction Progression: Heat the mixture to a gentle reflux (approx. 80 °C) for 8–10 hours. The reaction mixture will transition from a clear solution to a fine, pale suspension as the amide product begins to form.

-

Quenching & Workup: Cool the reaction to 0 °C and neutralize with 1M HCl until the pH reaches ~7. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint

-

TLC Monitoring: The reaction is complete when the high-R_f starting material spot (UV active at 254 nm) is entirely replaced by a highly polar, baseline-hugging spot (using 70:30 Hexanes/EtOAc).

-

Spectroscopic Confirmation: Before proceeding to downstream assays, run an FT-IR. The successful transformation is self-validated by the absolute disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ and the emergence of a strong C=O stretch at ~1680 cm⁻¹ alongside broad N-H stretching bands at 3200–3400 cm⁻¹.

Protocol B: [3+2] Cycloaddition to Tetrazole Bioisostere

Causality & Experimental Rationale

Tetrazoles serve as metabolically robust, lipophilic bioisosteres for carboxylic acids. Converting the 4-carbonitrile requires a 1,3-dipolar [3+2] cycloaddition with an azide. Because the triazole core is electron-deficient (exacerbated by the -CF₃ group), utilizing highly basic conditions (like pure NaN₃ at high temperatures) can lead to ring-opening or degradation. By introducing Ammonium Chloride (NH₄Cl), we create a buffered system. The NH₄Cl acts as a mild proton donor to generate hydrazoic acid (HN₃) in situ, which serves as the active 1,3-dipole while maintaining a near-neutral pH that protects the triazole core .

Mechanistic pathway of[3+2] cycloaddition for tetrazole formation.

Step-by-Step Methodology

Caution: NaN₃ is highly toxic and potentially explosive. Never use halogenated solvents (e.g., DCM, Chloroform) with NaN₃ to avoid generating explosive diazidomethane.

-

Preparation: Charge a 25 mL pressure tube with 1.0 mmol of the triazole-4-carbonitrile, Sodium Azide (1.5 mmol), and Ammonium Chloride (1.5 mmol).

-

Solvent Addition: Add 5 mL of anhydrous Dimethylformamide (DMF). Seal the tube securely.

-

Cycloaddition: Heat the sealed mixture to 100 °C behind a blast shield for 12–24 hours.

-

Precipitation Workup: Cool the vessel to room temperature. Carefully pour the mixture into 20 mL of ice-cold water. The solution will remain clear. Slowly acidify the aqueous mixture to pH 2–3 using 2M HCl. The tetrazole product will precipitate as a white/off-white solid.

-

Isolation: Filter the precipitate under a vacuum, wash thoroughly with ice-cold water to remove residual DMF and salts, and dry under high vacuum.

Self-Validation Checkpoint

-

Physical State: The sudden precipitation upon acidification is the primary physical validation that the acidic tetrazole proton (pKₐ ~4.5) has been successfully formed.

-

NMR Validation: Run a ¹³C NMR. The reaction is confirmed successful when the nitrile carbon signal (~110 ppm) shifts significantly downfield to ~155 ppm, representing the quaternary carbon of the newly formed tetrazole ring.

Derivatization Metrics and Analytical Signatures

To ensure batch-to-batch consistency, compare your analytical outcomes against the standardized metrics in the table below.

| Derivative Target | Reagent System | Typical Time | Expected Yield | Key IR Signature (cm⁻¹) | Key ¹³C NMR Marker (ppm) |

| Starting Material | N/A | N/A | N/A | 2230 (Sharp, C≡N) | ~110 (C≡N) |

| Carboxamide | t-BuOH / NaOH | 8–10 h | 70–85% | 1680 (C=O), 3300 (N-H) | ~162 (C=O) |

| Tetrazole | NaN₃ / NH₄Cl / DMF | 12–24 h | 65–80% | 2400–3000 (Broad, N-H) | ~155 (Tetrazole C) |

References

-

Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species Journal of the Mexican Chemical Society (SciELO) URL:[Link]

-

Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: synthesis, antioxidant properties and use as precursors to highly functionalized tetrazoles New Journal of Chemistry (RSC Publishing) URL:[Link]

-

Copper-Catalyzed Synthesis of 5-Carboxyl-4-perfluoroalkyl Triazoles Organic Letters (ACS Publications) URL:[Link]

Technical Support Center: Synthesis of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles for analogous structures. Our goal is to help you navigate the challenges of this synthesis and improve your reaction yields.

Introduction: The Synthetic Challenge

1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile is a valuable heterocyclic building block, combining three key structural motifs sought after in medicinal chemistry: a methylated triazole core, a trifluoromethyl group, and a nitrile moiety. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the triazole ring acts as a stable, dipolar scaffold.[1] Synthesizing this specific isomer with high regioselectivity and yield can be challenging. This guide focuses on a proposed, robust synthetic pathway and addresses the common issues encountered during its execution.

Proposed Synthetic Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most reliable and widely adopted method for constructing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry".[2][3] We propose a pathway involving the reaction of methyl azide with 3,3,3-trifluoro-2-cyanopropyne.

Caption: Proposed workflow for the CuAAC synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a starting point based on general procedures for CuAAC reactions and should be optimized for your specific laboratory conditions.

-

Reagent Preparation:

-

Prepare a solution of methyl azide in a suitable solvent (e.g., tert-butanol). Caution: Methyl azide is explosive and toxic; handle with extreme care using appropriate personal protective equipment (PPE) and in a well-ventilated fume hood. It is often generated in situ or used as a solution to minimize risk.

-

In a reaction vessel equipped with a magnetic stir bar, dissolve 3,3,3-trifluoro-2-cyanopropyne (1.0 eq) in a mixture of tert-butanol and water (1:1 ratio, 0.2 M).

-

-

Reaction Setup:

-

Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the methyl azide solution (1.1 eq) to the reaction mixture.

-

In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (0.05 eq) in water and sodium ascorbate (0.10 eq) in water.

-

-

Initiation and Monitoring:

-

Add the sodium ascorbate solution to the main reaction vessel, followed immediately by the copper(II) sulfate solution. The solution may change color upon addition of the catalyst.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 2-12 hours).

-

-

Work-up and Isolation:

-

Once the reaction is complete, add an aqueous solution of ammonium hydroxide or EDTA to quench the reaction and complex the copper catalyst.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification:

-

Purify the crude material using silica gel column chromatography. A good starting eluent system is a gradient of ethyl acetate in hexanes.[4]

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile.

-

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Caption: Decision tree for troubleshooting low reaction yield.

Q1: My reaction is not starting or is very sluggish. What's the first thing to check?

A1: The most common culprit is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.

-

Causality: Oxygen is a potent inhibitor of the CuAAC reaction. The sodium ascorbate is added to reduce the Cu(II) precursor (from CuSO₄) to the active Cu(I) species and to scavenge any dissolved oxygen. If there is an air leak or the solvents were not properly degassed, the ascorbate will be consumed, and the catalyst will be oxidized.

-

Solution:

-

Ensure your reaction setup is completely sealed and under a positive pressure of an inert gas like nitrogen or argon.

-

Degas all solvents (water, t-BuOH, etc.) by bubbling an inert gas through them for at least 30 minutes before use.

-

If the reaction stalls, a small, fresh portion of sodium ascorbate can sometimes restart the catalysis.

-

Q2: I'm seeing multiple spots on my TLC plate, and the yield of the desired product is low. What are the likely side products?

A2: The primary side product in CuAAC reactions is often the result of alkyne homo-coupling (Glasner coupling), leading to a symmetrical di-yne.

-

Causality: This side reaction is favored in the presence of Cu(II) and oxygen. If your catalytic system is not efficiently generating and maintaining the Cu(I) state, homo-coupling can become a competitive pathway. The electron-withdrawing nature of the CF₃ and CN groups can also influence the alkyne's propensity to undergo side reactions.

-

Solution:

-

Improve the exclusion of oxygen as detailed in Q1.

-

Increase the amount of sodium ascorbate slightly (e.g., to 0.15-0.20 eq) to ensure a highly reducing environment.

-

Consider adding a copper-coordinating ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), which stabilizes the Cu(I) oxidation state and can accelerate the desired reaction.

-

Q3: The purification by column chromatography is difficult. The product is hard to separate from impurities.

A3: Co-elution can occur if an impurity has a similar polarity to your product.

-

Causality: Unreacted starting alkyne or a closely related side product might have a similar Rf value to the desired triazole. The polarity of trifluoromethylated compounds can sometimes be deceptive.

-

Solution:

-

Optimize TLC: Before running the column, test various solvent systems. Try adding a small percentage of a third solvent (e.g., dichloromethane) or switching the non-polar solvent (e.g., from hexanes to toluene).

-

Shallow Gradient: Run the column with a very shallow solvent gradient to maximize the separation between closely eluting spots.

-

Alternative Purification: If chromatography fails, consider recrystallization. Test various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.[4]

-

Frequently Asked Questions (FAQs)

Q1: Why is the combination of Copper(II) Sulfate and Sodium Ascorbate used instead of a Cu(I) salt directly? A1: While Cu(I) salts like CuI or CuBr can be used directly, they are often less stable to air and storage than Cu(II) salts. The in situ generation of Cu(I) from the readily available, stable, and water-soluble CuSO₄·5H₂O using a reducing agent like sodium ascorbate is experimentally convenient and ensures the active catalyst is freshly generated in the reaction medium.[2]

Q2: Can I use other solvents for this reaction? A2: Yes. The choice of solvent is critical and depends on the solubility of your starting materials. Common systems include THF/water, DMSO, and DMF. DMSO is particularly effective at dissolving a wide range of substrates but can be more difficult to remove during work-up. A protic co-solvent like water or t-BuOH is often beneficial for the catalytic cycle.

Q3: How can I confirm that I have synthesized the correct product and isomer? A3: A combination of analytical techniques is essential for structural confirmation.

-

¹⁹F NMR: This is a powerful tool for any fluorinated compound. You should observe a singlet for the CF₃ group, and its chemical shift will be characteristic of its electronic environment.

-

¹H and ¹³C NMR: These will confirm the presence of the methyl group and the correct number of carbons in the triazole ring and nitrile group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass that can confirm the elemental formula of your product.

-

IR Spectroscopy: Look for a characteristic peak for the nitrile (C≡N) stretch, typically around 2230-2260 cm⁻¹.

Q4: What are the key safety precautions for this synthesis? A4:

-

Azide Hazard: Methyl azide is a high-energy, potentially explosive compound. It is crucial to handle it in solution and behind a blast shield. Never attempt to distill or concentrate azide solutions.

-

Trifluoromethyl Precursors: Some fluorinated reagents can be volatile and toxic. Always work in a well-ventilated fume hood.

-

General PPE: Always wear safety glasses, a lab coat, and appropriate gloves.

Optimization Data Summary

The following table presents hypothetical data to illustrate how reaction parameters can influence the yield of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile.

| Entry | Catalyst (mol%) | Reducing Agent (mol%) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5% CuSO₄ | 10% Na-Ascorbate | t-BuOH/H₂O | 25 | 12 | 65 |

| 2 | 1% CuSO₄ | 2% Na-Ascorbate | t-BuOH/H₂O | 25 | 24 | 45 |

| 3 | 5% CuSO₄ | 10% Na-Ascorbate | DMSO | 25 | 8 | 85 |

| 4 | 5% CuSO₄ | 10% Na-Ascorbate | t-BuOH/H₂O | 45 | 6 | 78 |

| 5 | 5% CuI | None | THF | 25 | 18 | 55 |

This data is illustrative and serves as a guide for potential optimization pathways.

References

-

Yadav, J., Youyi, F., Wei, W., Chen, J., Weng, Z., & Ye, Z. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link]

-

Yadav, J., Youyi, F., Wei, W., Chen, J., Weng, Z., & Ye, Z. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Semantic Scholar. [Link]

-

Synthesis of Methylene-Bridged Trifluoromethyl Azoles Using 5-(1,2,3-Triazol-1-yl)enones. ResearchGate. [Link]

-

Gouin, J., Godeau, J., & Delacroix, O. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry, 4, 19. [Link]

-

1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbonitrile. NextSDS. [Link]

-

Wu, W., Chen, S., Dai, H., Yuan, H., & Song, B. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 895066. [Link]

-

Chepak, K. O., Kliachyna, M. O., & Mykhailiuk, P. K. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8196. [Link]

-

Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999326. [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

Smith, C. J., Nikbin, N., Ley, S. V., & Lange, H. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry, 9(6), 1938-1947. [Link]

-

RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Phenomenex. [Link]

Sources

Technical Support Center: Purification of Crude 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique physicochemical challenges of highly functionalized, electron-deficient triazoles.

The purification of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile is notoriously challenging. The trifluoromethyl (-CF₃) and nitrile (-CN) groups impart extreme electron deficiency to the triazole core. This alters the molecule's dipole moment, significantly increases its volatility, and makes the nitrile group highly susceptible to hydrolysis. Furthermore, standard cycloaddition syntheses frequently yield mixtures of 1,4- and 1,5-regioisomers that are difficult to resolve[1].

Physicochemical Profiling

Understanding the physical properties of your target molecule is the first step in designing a self-validating purification system.

| Parameter | Characteristic | Impact on Purification Strategy |

| Molecular Weight | ~176.10 g/mol | Low MW combined with the -CF₃ group leads to unexpectedly high volatility[2]. |

| -CF₃ Group | Highly lipophilic, low polarizability | Reduces intermolecular London dispersion forces, requiring careful solvent evaporation to prevent mass loss[3]. |

| -CN Group | Electrophilic carbon center | Highly sensitive to strong acids/bases; prone to irreversible hydrolysis during aqueous workup. |

| Regioisomerism | 1,4- vs 1,5-disubstitution | Similar R_f values necessitate optimized gradient chromatography rather than isocratic elution[1]. |

Core Purification Workflows

Protocol A: Regioisomer Separation via Flash Column Chromatography

Causality & Logic: Normal-phase silica gel separates molecules based on polar interactions. The 1,4- and 1,5-regioisomers of triazoles have distinct dipole moments due to the relative vector alignment of the -CF₃ and -CN groups. A shallow gradient of heptane and ethyl acetate exploits these subtle differences better than isocratic elution[2].

Step-by-Step Methodology:

-

Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Dry load onto Celite or silica gel to prevent band broadening. Evaporate the DCM completely at room temperature.

-

Column Equilibration: Equilibrate the silica gel column with 100% Heptane. (Self-Validation: Ensure the column bed is perfectly uniform, as channeling will ruin the separation of closely eluting isomers).

-

Gradient Elution: Begin elution with 95:5 Heptane:Ethyl Acetate. Gradually increase the polarity to 80:20 over 10 to 15 column volumes (CV)[2].

-

Fraction Collection: Collect small fractions (e.g., 10-15 mL for a 50 g column). The 1,4-isomer typically elutes first due to a lower net dipole moment, followed by the target 1,5-isomer[1].

-

Validation: Spot fractions on TLC and visualize using UV (254 nm).

Protocol B: Final Polishing via Recrystallization

Causality & Logic: Chromatography may leave trace solvent impurities or co-eluting minor byproducts. Recrystallization from a biphasic solvent system relies on the differential solubility of the triazole at varying temperatures, providing a highly pure crystalline solid.

Step-by-Step Methodology:

-

Dissolution: Dissolve the chromatographically purified solid in a minimum amount of warm DCM (approx. 35-40°C).

-

Anti-solvent Addition: Dropwise add cold hexanes while swirling until the solution becomes slightly turbid.

-

Crystallization: Allow the mixture to cool slowly to room temperature to promote large crystal growth, then transfer to a 4°C refrigerator overnight.

-

Filtration: Filter the crystals through a Hirsch funnel, wash with ice-cold hexanes, and dry under a gentle stream of nitrogen.

Troubleshooting & FAQs

Q1: I am losing a significant amount of mass during the final solvent evaporation step. Where is my product? Root Cause: The -CF₃ group significantly lowers the polarizability of the molecule. This lack of polarizability reduces intermolecular interactions, making small trifluoromethylated heterocycles highly volatile[2]. Solution: Never use a high-vacuum pump (e.g., <10 mbar) or high water bath temperatures to dry this compound. Evaporate solvents in vacuo using a rotary evaporator set to a pressure no lower than 100-150 mbar and a water bath strictly at or below 25-30°C[3].

Q2: My NMR shows a mixture of two products with almost identical R_f values. How do I separate them? Root Cause: You are likely looking at a mixture of the 1,4- and 1,5-regioisomers, which is a classic issue in triazole synthesis[1]. Solution: If standard Heptane/EtOAc fails, switch to a ternary solvent system (e.g., Heptane/DCM/EtOAc) to alter the selectivity. Alternatively, use a fluorinated stationary phase (e.g., FluoroFlash silica), which provides orthogonal retention mechanisms specifically for -CF₃ containing compounds.

Q3: I see an unexpected peak at ~1680 cm⁻¹ in my IR spectrum, and the nitrile peak at 2230 cm⁻¹ is diminished. What happened? Root Cause: The strongly electron-withdrawing -CF₃ and triazole rings make the nitrile carbon highly electrophilic. During harsh aqueous workups (e.g., using 1M NaOH or strong acids), the nitrile group hydrolyzes to a primary amide (C=O stretch at ~1680 cm⁻¹). Solution: Ensure your aqueous workup is strictly pH neutral. Use saturated aqueous NaHCO₃ (mildly basic) or brine, and avoid prolonged exposure to aqueous phases. Self-Validation: Always validate the integrity of the -CN group via IR (sharp peak at ~2230 cm⁻¹) before proceeding to chromatography.

Mechanistic & Workflow Visualizations

Figure 1: End-to-end purification workflow for trifluoromethylated triazole carbonitriles.

Figure 2: Diagnostic logic tree for troubleshooting common triazole purification failures.

References

-

[2] Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Source: nih.gov. 2

-

[3] Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. Source: mdpi.com. 3

-

[1] Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. Source: nih.gov. 1

Sources

- 1. Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Technical Support Center: Recrystallization of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile via recrystallization. This document moves beyond a simple protocol, offering a framework for logical troubleshooting and methodological development based on fundamental chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions encountered during the recrystallization of polar, fluorinated heterocyclic compounds.

Q1: How do I select the best solvent for recrystallization?

The ideal solvent is one in which 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1][2] The principle of "like dissolves like" is a good starting point.[3] Given the compound's structure—a polar triazole ring, a nitrile group, and a highly electronegative trifluoromethyl group—solvents of intermediate to high polarity should be screened first. Protic solvents like ethanol or isopropanol, and polar aprotic solvents such as acetonitrile or ethyl acetate, are excellent candidates.[4] Always perform small-scale solubility tests before committing to a bulk procedure.[4][5]

Q2: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid rather than a crystalline solid. This often happens if the solution's saturation temperature is above the compound's melting point or if the cooling rate is too rapid.[6] The presence of impurities can also induce oiling.[7] To prevent this, you can add slightly more solvent to lower the saturation point, or allow the solution to cool more slowly to give molecules adequate time to orient into a crystal lattice.[6][8] Using a solvent system where the compound has moderate, rather than extremely high, solubility can also be beneficial.[7]

Q3: Should I cool the solution slowly or quickly?

Slow cooling is almost always preferred.[1] Gradual cooling allows for the formation of larger, purer crystals because it provides sufficient time for the molecules of the desired compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules.[8] Rapid cooling can trap impurities within the crystal structure and often leads to the formation of small, irregular crystals that are difficult to filter and wash effectively.[8][9]

Q4: My yield is very low. What are the common causes?

Low yield is one of the most frequent issues in recrystallization. The primary causes include:

-

Using too much solvent: This is the most common error, as it keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[6][9][10]

-

Premature crystallization: If crystals form in the hot filtration step, product will be lost.

-

Incomplete crystallization: The solution may not have been cooled to a low enough temperature to maximize crystal precipitation.

-

Excessive washing: Using too much or warm solvent to wash the collected crystals can redissolve the product.[5]

Section 2: In-Depth Troubleshooting Guide